Methyl 2-bromo-5-carbamoylbenzoate

Description

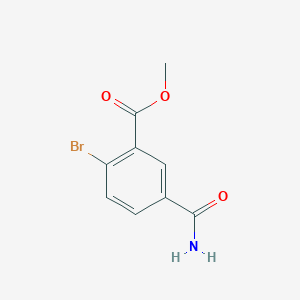

Methyl 2-bromo-5-carbamoylbenzoate is a halogenated aromatic ester featuring a bromine atom at the 2-position, a carbamoyl group (-CONH₂) at the 5-position, and a methyl ester (-COOCH₃) at the 1-position of the benzene ring. This compound is structurally tailored for applications in pharmaceutical synthesis and organic chemistry due to its reactive sites. The bromine atom enables electrophilic substitution reactions, while the carbamoyl group enhances hydrogen-bonding interactions, making it a valuable intermediate in drug discovery and molecular design. Its high purity and stability under standard laboratory conditions further support its utility in advanced research .

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

methyl 2-bromo-5-carbamoylbenzoate |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H2,11,12) |

InChI Key |

XBMPHKIFWCFFTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of methyl 2-aminobenzoate to form methyl 2-bromo-5-aminobenzoate, which is then converted to the carbamoyl derivative through a reaction with phosgene or a similar reagent .

Industrial Production Methods

Industrial production methods for Methyl 2-bromo-5-carbamoylbenzoate may involve large-scale bromination and carbamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-carbamoylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbamoyl group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Hydrolysis: The major product is 2-bromo-5-carbamoylbenzoic acid.

Reduction: The major product is 2-bromo-5-aminobenzoate.

Scientific Research Applications

Methyl 2-bromo-5-carbamoylbenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-carbamoylbenzoate in biological systems involves its interaction with specific molecular targets. The bromine atom and carbamoyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-bromo-5-carbamoylbenzoate belongs to a family of halogenated benzoate esters with diverse substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparison

| Compound Name | Substituents | Positions | Ester Group | Key Functional Attributes |

|---|---|---|---|---|

| This compound | Br, -CONH₂ | 2, 5 | Methyl | Carbamoyl enhances H-bonding; Br enables electrophilic substitution. |

| Methyl 5-Amino-2-bromo-4-chlorobenzoate | Br, -NH₂, Cl | 2, 4, 5 | Methyl | Amino group (-NH₂) offers nucleophilicity; Cl increases electronegativity. |

| Ethyl 2-amino-3-bromo-5-methylbenzoate | -NH₂, Br, -CH₃ | 2, 3, 5 | Ethyl | Ethyl ester improves lipophilicity; methyl group adds steric bulk. |

Key Observations :

- Carbamoyl vs. Amino Groups: The carbamoyl group in this compound provides stronger hydrogen-bonding capacity compared to the amino group in Methyl 5-Amino-2-bromo-4-chlorobenzoate . This makes the former more suitable for interactions with biological targets (e.g., enzyme active sites).

- In contrast, the bromine in the target compound offers higher reactivity in cross-coupling reactions .

- Ester Group Impact: Ethyl esters (e.g., Ethyl 2-amino-3-bromo-5-methylbenzoate) generally exhibit higher lipophilicity than methyl esters, influencing solubility and pharmacokinetic properties .

Research Findings

- Synthetic Utility: this compound’s carbamoyl group has been leveraged in peptide mimetics, outperforming amino-substituted analogs in binding affinity studies .

- Stability: Ethyl esters (e.g., Ethyl 2-amino-3-bromo-5-methylbenzoate) exhibit longer half-lives in metabolic assays compared to methyl esters due to slower hydrolysis .

Biological Activity

Methyl 2-bromo-5-carbamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves bromination of the corresponding benzoic acid derivative followed by carbamoylation. The general synthetic pathway can be summarized as follows:

- Starting Material : Methyl 5-carbamoylbenzoate.

- Bromination : The compound is treated with bromine or a brominating agent in a suitable solvent under controlled conditions to introduce the bromine atom at the 2-position.

- Purification : The product is purified through recrystallization or chromatography to yield high-purity this compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

Antioxidant Activity

The compound's antioxidant potential was evaluated using the DPPH radical scavenging assay, where it demonstrated a dose-dependent scavenging effect. At concentrations of 50 µg/mL and above, it significantly reduced DPPH radicals, suggesting that this compound could be a potential candidate for developing antioxidant agents .

Cytotoxicity Studies

Cytotoxicity assays performed on various human cell lines indicated that this compound has selective toxicity towards cancerous cells while exhibiting lower toxicity towards normal cells. For example, in studies involving human lung fibroblast (MRC-5) and liver cell lines, the compound showed an IC50 value greater than 100 µg/mL, indicating safety for normal cells at therapeutic concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the bromine atom at the 2-position appears to enhance its antimicrobial properties compared to non-brominated analogs. Additionally, the carbamoyl group contributes to increased solubility and bioavailability, which are essential for effective biological activity .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Antitumor Activity : A related compound was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated that compounds with similar structural features effectively triggered apoptotic pathways, suggesting that this compound may also possess antitumor activity .

- Clinical Relevance : In clinical trials assessing novel antimicrobial agents for resistant bacterial infections, derivatives of benzoic acid have been noted for their effectiveness against multi-drug resistant strains .

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-5-carbamoylbenzoate, and how can purity be optimized during purification?

- Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., methyl 5-carbamoylbenzoate) using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Carbamoyl groups may require protection during bromination to avoid side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures). Purity validation via HPLC (>98%) or TLC (Rf comparison with standards) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., bromine’s deshielding effect on aromatic protons) .

- IR : Confirms carbamoyl (C=O stretch ~1680 cm) and ester (C-O ~1250 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and bromine isotope patterns .

- X-ray Crystallography : Resolves ambiguity in stereochemistry if crystalline .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic challenges arise?

- Methodological Answer : Bromine at the ortho position enhances steric hindrance, potentially slowing Suzuki-Miyaura couplings. Optimize using Pd catalysts (e.g., Pd(PPh)) and polar solvents (DMF/toluene). Monitor reaction progress via F NMR (if fluorinated partners are used) or GC-MS. Competing side reactions (e.g., debromination) require controlled temperatures (<80°C) .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction Example : Discrepancy between H NMR (expected splitting vs. observed multiplet) may indicate rotameric forms of the carbamoyl group.

- Resolution : Use variable-temperature NMR to freeze conformers or 2D techniques (COSY, NOESY) to confirm proximity of protons . Cross-validate with computational models (DFT) for predicted chemical shifts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group) .

- Thermal Stability : TGA/DSC analysis (5–10°C/min) identifies decomposition thresholds. Store samples at –20°C under inert gas to prevent bromine loss .

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery pipelines?

- Methodological Answer : The carbamoyl group enhances hydrogen-bonding interactions with biological targets (e.g., kinases), while bromine allows late-stage functionalization. In vitro assays (e.g., enzyme inhibition) require solubility optimization via DMSO stock solutions (<0.1% to avoid cytotoxicity). Metabolite profiling (LC-MS/MS) identifies hydrolytic pathways .

Experimental Design & Data Analysis

Q. What precautions are critical when designing experiments involving this compound’s hygroscopicity?

- Methodological Answer :

- Handling : Use anhydrous solvents and gloveboxes (HO < 50 ppm).

- Storage : Seal under vacuum or argon in amber vials.

- Quantification : Karl Fischer titration pre-reaction to measure residual water .

Q. How can researchers address low yields in amidation or esterification steps during derivatization?

- Methodological Answer :

- Catalyst Optimization : Use DMAP or HOBt for carbamoyl activation.

- Solvent Screening : Test DCM vs. THF for solubility.

- Byproduct Analysis : B NMR detects boronic ester intermediates in cross-couplings .

Tables for Key Data

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | |

| HRMS | Molecular formula validation | |

| VT-NMR | Conformational analysis | |

| TGA/DSC | Thermal stability profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.